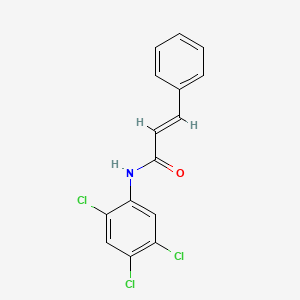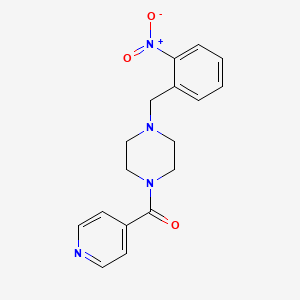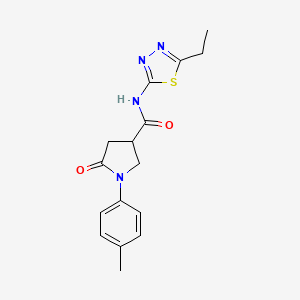![molecular formula C20H30N2O3S B5572290 (4aS*,7aR*)-1-[(2,5-dimethylphenyl)acetyl]-4-isobutyloctahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5572290.png)
(4aS*,7aR*)-1-[(2,5-dimethylphenyl)acetyl]-4-isobutyloctahydrothieno[3,4-b]pyrazine 6,6-dioxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of complex molecules like "(4aS*,7aR*)-1-[(2,5-dimethylphenyl)acetyl]-4-isobutyloctahydrothieno[3,4-b]pyrazine 6,6-dioxide" often involves multi-step processes, including cyclization, acetylation, and the use of specific catalysts under controlled conditions. For instance, the use of N,2-Dibromo-6-chloro-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine-7-sulfonamide 1,1-dioxide as a catalyst has been demonstrated to facilitate the synthesis of pyran, pyranopyrazole, and pyrazolo[1,2-b]phthalazine derivatives in water, highlighting a method that could potentially be applied or adapted for the synthesis of our target molecule (Khazaei et al., 2015).
Molecular Structure Analysis
The molecular structure of complex heterocyclic compounds is often elucidated using techniques such as X-ray diffraction, NMR spectroscopy, and computational modeling. For instance, compounds structurally related to our molecule of interest, such as 2,3-dicyano-5,7-bismethylthieno[3,4-b]pyrazine, have had their structures confirmed through X-ray diffraction, showcasing the importance of these techniques in understanding the molecular geometry and electronic structure (Mørkved et al., 2007).
Chemical Reactions and Properties
Chemical reactions involving complex molecules can include substitutions, cyclizations, and condensations. For example, the solvent-free cyclization and acetylation of chalcones to synthesize 1-acetyl pyrazoles demonstrate the types of reactions that may be relevant to our compound of interest, providing insights into its reactivity and potential transformations (Thirunarayanan & Sekar, 2016).
Physical Properties Analysis
The physical properties of a compound, such as melting point, solubility, and crystalline structure, are crucial for its characterization and application. Techniques like single-crystal X-ray diffraction and vibrational spectroscopy are instrumental in providing this information. For instance, the study on isobutyl 6-amino-5-cyano-4-(1-(4-isobutylphenyl)ethyl)-2-methyl-4H-pyran-3-carboxylate demonstrates the use of these techniques to determine the "flattened-boat" conformation of the pyran ring, which could be analogous to structural features in our compound (Kumar et al., 2021).
Chemical Properties Analysis
The chemical properties, such as reactivity, stability, and functional group transformations, are key to understanding a compound's behavior in different environments and its potential applications. For example, the study of the regioselective synthesis of methyl 7-amino-3-phenylthieno[2,3-b]pyrazine-6-carboxylate provides insights into the strategic functionalization and reactivity of pyrazine derivatives, which can be relevant to our compound's chemical behavior (Zhang et al., 2001).
Aplicaciones Científicas De Investigación
Synthesis and Characterization of Analogous Compounds
Studies involving the synthesis and characterization of pyrazine derivatives and related compounds provide a foundation for understanding the chemical behavior and potential applications of “(4aS*,7aR*)-1-[(2,5-dimethylphenyl)acetyl]-4-isobutyloctahydrothieno[3,4-b]pyrazine 6,6-dioxide”. For example, research on substituted pyrazolo[1,5-a]pyrimidines and their reactions with hydrazine hydrate have elucidated mechanisms that may be relevant for synthesizing and manipulating the compound of interest. These studies contribute to the broader chemical knowledge required for developing new materials or pharmaceutical compounds (Chimichi et al., 1996).
Antimicrobial and Antitumor Activity
Research on novel benzenesulfonamide derivatives and their biological evaluation has shown significant in vitro antitumor activity against specific cell lines. Such findings suggest that structurally similar compounds, including pyrazine derivatives, could be explored for their antimicrobial and antitumor potentials. Understanding the biological activity of related compounds enhances the exploration of new therapeutic agents (Fahim & Shalaby, 2019).
Mecanismo De Acción
Direcciones Futuras
Future research could explore the potential applications of this compound in various fields, such as organic electronics or photovoltaics. Further studies could also investigate the synthesis of related compounds and the effects of different functional groups on the properties of the thieno[3,4-b]pyrazine core .
Propiedades
IUPAC Name |
1-[(4aR,7aS)-1-(2-methylpropyl)-6,6-dioxo-2,3,4a,5,7,7a-hexahydrothieno[3,4-b]pyrazin-4-yl]-2-(2,5-dimethylphenyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N2O3S/c1-14(2)11-21-7-8-22(19-13-26(24,25)12-18(19)21)20(23)10-17-9-15(3)5-6-16(17)4/h5-6,9,14,18-19H,7-8,10-13H2,1-4H3/t18-,19+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTZGGYYURDLRPZ-MOPGFXCFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CC(=O)N2CCN(C3C2CS(=O)(=O)C3)CC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)C)CC(=O)N2CCN([C@H]3[C@@H]2CS(=O)(=O)C3)CC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(4aR,7aS)-1-(2-methylpropyl)-6,6-dioxo-2,3,4a,5,7,7a-hexahydrothieno[3,4-b]pyrazin-4-yl]-2-(2,5-dimethylphenyl)ethanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[2-oxo-2-(2-phenylazetidin-1-yl)ethyl]piperidin-2-one](/img/structure/B5572221.png)


![4-[4-(4-methoxybenzoyl)-1-piperazinyl]-2-methyl-6-(4-methyl-1-piperazinyl)pyrimidine](/img/structure/B5572265.png)
![(3S*,4R*)-1-[3-(dimethylamino)benzoyl]-4-phenylpyrrolidine-3-carboxylic acid](/img/structure/B5572275.png)
![3,5-dimethyl-4-oxo-N-phenyl-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B5572276.png)



![2-(3-methoxybenzyl)-8-(3-pyridazinylcarbonyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5572308.png)
![N',N''-1,2-ethanediylidenebis[2-(2,3,6-trimethylphenoxy)acetohydrazide]](/img/structure/B5572314.png)
![4-[(3,4-dimethoxyphenyl)amino]-4-oxo-2-butenoic acid](/img/structure/B5572316.png)
